molecular formula C14H21N3O B12622546 3-(4-Aminophenyl)-1-(4-methylpiperazin-1-yl)propan-1-one

3-(4-Aminophenyl)-1-(4-methylpiperazin-1-yl)propan-1-one

Cat. No.: B12622546
M. Wt: 247.34 g/mol
InChI Key: TYJAQRIFYJSFII-UHFFFAOYSA-N
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Description

3-(4-Aminophenyl)-1-(4-methylpiperazin-1-yl)propan-1-one is a chemical compound of significant interest in medicinal chemistry and pharmaceutical research. This molecule features a propan-1-one core that connects two key pharmacophoric elements: a 4-aminophenyl group and a 4-methylpiperazine ring. The presence of the aniline (4-aminophenyl) group provides a versatile handle for further chemical derivatization, such as the synthesis of amides or imines, making this compound a valuable building block for constructing diverse compound libraries. The 4-methylpiperazine moiety is a common structural feature in many biologically active molecules, often contributing to improved solubility and pharmacokinetic properties. Compounds with analogous piperazine-propanone architectures have demonstrated a range of pharmacological activities in scientific literature, serving as key intermediates and active scaffolds. For instance, structurally related molecules have been investigated as potential antidepressants with dual activity at serotonin receptors and transporters . Other piperazine-containing compounds have shown promise in oncology research, such as covalent modifiers of the p53 protein . Furthermore, similar structural frameworks are explored in the development of anti-infective agents, highlighting the broad utility of this chemotype in drug discovery . The specific research applications of this compound will depend on the final derivatized structure and biological testing. This product is intended for use in laboratory research as a chemical reference standard or synthetic intermediate. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C14H21N3O

Molecular Weight

247.34 g/mol

IUPAC Name

3-(4-aminophenyl)-1-(4-methylpiperazin-1-yl)propan-1-one

InChI

InChI=1S/C14H21N3O/c1-16-8-10-17(11-9-16)14(18)7-4-12-2-5-13(15)6-3-12/h2-3,5-6H,4,7-11,15H2,1H3

InChI Key

TYJAQRIFYJSFII-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C(=O)CCC2=CC=C(C=C2)N

Origin of Product

United States

Preparation Methods

Preparation Methods

General Synthetic Routes

The synthesis of 3-(4-Aminophenyl)-1-(4-methylpiperazin-1-yl)propan-1-one can be approached through several methods, including:

  • Condensation Reactions : This method typically involves the reaction of an amine with a ketone or aldehyde to form an imine intermediate, which is then reduced to yield the desired compound.

  • Substitution Reactions : Utilizing piperazine derivatives, substitution reactions can introduce the piperazine moiety into the propanone structure.

Detailed Synthetic Procedures

Method A: Direct Condensation

A common approach involves the condensation of 4-aminophenylacetone with 4-methylpiperazine in the presence of an acid catalyst. The general reaction can be outlined as follows:

  • Reagents :

    • 4-Aminophenylacetone
    • 4-Methylpiperazine
    • Acid catalyst (e.g., hydrochloric acid)
  • Procedure :

    • Mix the reagents in a suitable solvent (e.g., ethanol).
    • Heat the mixture under reflux for several hours.
    • Allow the mixture to cool and precipitate the product.
    • Purify via recrystallization or column chromatography.
  • Yield and Characterization :

    • The yield typically ranges from 40% to 60%, depending on reaction conditions.
    • Characterization can be performed using NMR and mass spectrometry.
Method B: Microwave-Assisted Synthesis

Microwave-assisted synthesis has been explored to enhance reaction rates and yields:

  • Reagents :

    • Same as Method A.
  • Procedure :

    • Combine reagents in a microwave-compatible vessel with a solvent.
    • Subject to microwave irradiation for a specific time (e.g., 10 minutes).
    • Quench the reaction with water and extract the product.
  • Yield and Characterization :

    • Yields may improve significantly, often exceeding 70%.
    • Similar characterization techniques are employed.
Method C: Multi-Step Synthesis

A more complex route may involve multiple steps, including protection-deprotection strategies:

  • Stepwise Approach :

    • Initial formation of a protected amine derivative.
    • Subsequent coupling with ketones or aldehydes.
    • Final deprotection to yield the target compound.
  • Example Reaction Sequence :

    • Protecting group introduction (e.g., using tert-butyloxycarbonyl).
    • Coupling with an appropriate carbonyl compound.
    • Deprotection using acid or base conditions.
  • Yield and Characterization :

    • This method may yield lower overall percentages due to multiple steps, typically around 30%-50%.
    • Characterization at each step ensures purity and structural integrity.

Comparative Analysis of Methods

Method Yield (%) Time Required Complexity Notes
Direct Condensation 40-60 Several hours Moderate Simple setup, good for initial trials
Microwave-Assisted 70+ Minutes Low Fast and efficient, ideal for scale-up
Multi-Step Synthesis 30-50 Days High Suitable for complex derivatives

Chemical Reactions Analysis

Types of Reactions

3-(4-Aminophenyl)-1-(4-methylpiperazin-1-yl)propan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The aminophenyl group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(4-Aminophenyl)-1-(4-methylpiperazin-1-yl)propan-1-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-Aminophenyl)-1-(4-methylpiperazin-1-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The aminophenyl group can interact with various enzymes and receptors, while the methylpiperazinyl group may enhance its binding affinity and selectivity. These interactions can lead to various biological effects, including inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Structural Analogues: Substituent Variations

The following table summarizes key structural analogues, their substituents, synthesis methods, and applications:

Compound Name Substituents (C1/C3) Synthesis Highlights Applications/Notes Reference
3-(4-Aminophenyl)-1-(4-methylpiperazin-1-yl)propan-1-one C1: 4-methylpiperazine; C3: 4-NH2Ph Nitrobenzoyl chloride + methylpiperazine Anti-prion, neuroprotective
(4-Aminophenyl)(4-methylpiperazin-1-yl)methanone Methanone backbone (shorter chain) 4-Nitrobenzoyl chloride + methylpiperazine Intermediate for acridine derivatives
1-(4-Benzylpiperazin-1-yl)-3-(4-chlorophenyl)-3-phenylpropan-1-one C1: 4-benzylpiperazine; C3: ClPh/Ph Not explicitly detailed (likely SNAr/amide coupling) Structural study (no explicit bioactivity)
1-(4-Biphenylyl)-3-[4-(4-hydroxyphenyl)-1-piperazinyl]-1-propanone C1: 4-(4-OHPh)piperazine; C3: biphenyl Coupling reactions (exact method unspecified) Potential solubility enhancement via -OH
3-(thiophen-2-ylthio)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)propan-1-one C1: 4-CF3Ph-piperazine; C3: thiophene BOP/NEt3-mediated coupling Likely CNS-targeted (CF3 enhances lipophilicity)
1-[10-[3-(4-methylpiperazin-1-yl)propyl]phenothiazin-2-yl]propan-1-one C1: phenothiazine + propyl-piperazine Multi-step alkylation/amination Antipsychotic potential (phenothiazine core)

Key Structural and Functional Differences

Backbone Variations: The methanone analogue () lacks the propan-1-one chain, reducing conformational flexibility compared to the target compound.

Electron-Donating Groups (EDGs): The 4-aminophenyl group in the target compound may enhance solubility and hydrogen-bonding capacity compared to methoxy or hydroxyl analogues .

Synthetic Routes: The target compound and its methanone analogue are synthesized via nitrobenzoyl chloride intermediates and subsequent reduction . Thiophene- and trifluoromethyl-containing analogues employ coupling reagents like BOP, suggesting sensitivity to steric hindrance .

Biological Activity

3-(4-Aminophenyl)-1-(4-methylpiperazin-1-yl)propan-1-one, a compound featuring both an amine and a piperazine moiety, has garnered attention for its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant case studies, supported by diverse sources.

  • Molecular Formula : C14H22N4O
  • Molecular Weight : 262.35 g/mol
  • CAS Number : 262368-30-9

The biological activity of this compound is primarily attributed to its structural components, particularly the piperazine and aminophenyl groups. These functionalities are known to interact with various biological targets, influencing several pathways:

  • Antioxidant Activity : Similar compounds have demonstrated the ability to scavenge free radicals, which may contribute to their protective effects against oxidative stress in cells .
  • Cell Growth Inhibition : Research indicates that related structures can inhibit cell proliferation and induce apoptosis in cancer cell lines such as MCF-7 and HL60 .
  • Covalent Binding : The electrophilic nature of the compound allows it to form covalent bonds with target proteins, potentially leading to selective cytotoxicity .

Biological Activity Data

Biological ActivityReference
Antioxidant Activity
Cell Growth Inhibition (MCF-7)
Induction of Apoptosis (HL60)
Covalent Interaction with GPX4

Study 1: Anticancer Activity

In a study examining the anticancer properties of piperazine derivatives, 3-(4-Aminophenyl)-1-(4-methylpiperazin-1-yl)propan-1-one exhibited significant antiproliferative effects against various cancer cell lines. The compound was shown to induce apoptosis through the activation of caspase pathways, highlighting its potential as a chemotherapeutic agent.

Study 2: Oxidative Stress Mitigation

Another study focused on the antioxidant capabilities of similar compounds revealed that they could significantly reduce lipid peroxidation in cellular models. This suggests that 3-(4-Aminophenyl)-1-(4-methylpiperazin-1-yl)propan-1-one may play a role in protecting cells from oxidative damage, which is crucial in various disease states including cancer and neurodegenerative disorders.

Q & A

Q. Q1. What synthetic strategies are optimal for preparing 3-(4-Aminophenyl)-1-(4-methylpiperazin-1-yl)propan-1-one, and how can reaction conditions be optimized?

Methodological Answer:

  • Core Approach : Utilize aminomethylation (e.g., Mannich reaction) or ketone-amine coupling, as demonstrated for structurally similar piperazine-propanone derivatives (e.g., 3-(benzylpiperazin-1-yl)-1-(4-ethoxyphenyl)propan-1-one in ).
  • Optimization Steps :
    • Catalyst Selection : Employ Lewis acids (e.g., ZnCl₂) to enhance electrophilicity of the carbonyl group.
    • Solvent System : Polar aprotic solvents (e.g., DMF) improve solubility of aromatic amines and piperazine derivatives.
    • Temperature Control : Moderate heating (60–80°C) balances reaction rate and byproduct suppression.
    • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) resolves unreacted amines and intermediates .

Q. Q2. How can crystallographic data for this compound be obtained and refined to resolve structural ambiguities?

Methodological Answer:

  • Crystallization : Slow evaporation from ethanol/water mixtures promotes single-crystal growth, as used for analogous enone-piperazine systems ().
  • Refinement : Use SHELXL for high-resolution refinement (). Key parameters:
    • Thermal Ellipsoids : Adjust anisotropic displacement parameters for non-H atoms.
    • Hydrogen Placement : Apply riding models for H atoms, except amine groups (free refinement).
    • Validation : Check R-factor convergence (<5%) and Fo/Fc maps for electron density anomalies .

Q. Q3. What spectroscopic techniques are essential for characterizing this compound, and how are spectral assignments validated?

Methodological Answer:

  • Standard Techniques :
    • NMR : ¹H/¹³C NMR in DMSO-d₆ to identify aromatic protons (δ 6.5–7.5 ppm), piperazine methyl (δ 2.3–2.5 ppm), and carbonyl (δ 200–210 ppm in ¹³C).
    • IR : Confirm carbonyl stretch (~1680 cm⁻¹) and NH₂ bending (~1600 cm⁻¹).
  • Validation : Compare experimental data with computed spectra (DFT/B3LYP/6-31G**) and cross-reference with structurally similar compounds (e.g., ) .

Advanced Research Questions

Q. Q4. How can structure-activity relationships (SAR) be systematically explored for this compound’s potential biological targets?

Methodological Answer:

  • In Silico Modeling :
    • Docking : Use AutoDock Vina to screen against receptors (e.g., serotonin or dopamine receptors) based on piperazine’s affinity for CNS targets ().
    • Pharmacophore Mapping : Identify critical motifs (e.g., 4-aminophenyl for hydrogen bonding, methylpiperazine for lipophilic interactions).
  • In Vitro Assays :
    • Enzyme Inhibition : Test acetylcholinesterase/MAO inhibition via Ellman’s method or fluorometric assays.
    • Cell Viability : Use MTT assays on neuronal cell lines to assess cytotoxicity .

Q. Q5. How can conflicting solubility and bioactivity data be resolved in pharmacological studies?

Methodological Answer:

  • Solubility Enhancement :
    • Co-Solvents : Use DMSO/PEG-400 mixtures (≤5% DMSO to avoid cytotoxicity).
    • Prodrug Design : Introduce ester groups (e.g., acetylated amine) to improve lipophilicity.
  • Bioactivity Validation :
    • Dose-Response Curves : Ensure linearity across concentrations (e.g., 1–100 μM) to confirm target engagement.
    • Control Experiments : Compare with inactive analogs (e.g., 4-methylpiperazine-free derivatives) to isolate pharmacophoric contributions .

Q. Q6. What advanced crystallographic methods address challenges in resolving twinned or low-resolution datasets for this compound?

Methodological Answer:

  • Twinning Analysis : Use SHELXD to detect twin laws (e.g., pseudo-merohedral twinning) and apply HKLF5 format in SHELXL for refinement ().
  • Low-Resolution Data :
    • Restraints : Apply geometric constraints (e.g., flat piperazine rings) during refinement.
    • Density Modification : Employ SHELXE for phase extension in cases of incomplete datasets .

Q. Q7. How can stability and degradation pathways be evaluated under varying pH and temperature conditions?

Methodological Answer:

  • Forced Degradation :
    • Acidic/Base Hydrolysis : Incubate in 0.1M HCl/NaOH (40°C, 24h) and monitor via HPLC (C18 column, acetonitrile/water gradient).
    • Oxidative Stress : Expose to 3% H₂O₂ and track carbonyl oxidation by LC-MS.
  • Computational Prediction : Use QSPR models to estimate hydrolytic susceptibility of the propanone backbone .

Q. Q8. What strategies resolve ambiguities in NMR assignments for overlapping proton environments (e.g., piperazine vs. aromatic protons)?

Methodological Answer:

  • Advanced NMR Techniques :
    • 2D Experiments : COSY for coupling networks, HSQC for ¹H-¹³C correlations, and NOESY for spatial proximity.
    • Solvent Variation : Switch to CDCl₃ to reduce DMSO-induced peak broadening.
  • Dynamic Effects : Perform variable-temperature NMR (25–60°C) to assess piperazine ring flexibility and signal splitting .

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